molecular formula C10H20ClNO2 B1397340 4-Piperidinylmethyl 2-methylpropanoate hydrochloride CAS No. 1220037-85-3

4-Piperidinylmethyl 2-methylpropanoate hydrochloride

Cat. No. B1397340
CAS RN: 1220037-85-3
M. Wt: 221.72 g/mol
InChI Key: ZXOARBKSMJYDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinylmethyl 2-methylpropanoate hydrochloride, also known as 4-piperidinylmethyl-2-methylpropanoic acid hydrochloride, is a synthetic organic compound with a molecular formula of C7H14ClNO2. It is an organic compound with a unique structure and can be used as a building block for various organic synthesis reactions. 4-Piperidinylmethyl 2-methylpropanoate hydrochloride has many applications in science, including in the synthesis of drugs, polymers, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-Piperidinylmethyl 2-methylpropanoate hydrochloridelmethyl 2-methylpropanoate hydrochloride is not fully understood. However, it is believed that the compound acts as a proton donor, which helps facilitate the transfer of protons from one molecule to another. Additionally, it is believed to act as an acid-catalyzed dehydration agent, which helps to facilitate the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Piperidinylmethyl 2-methylpropanoate hydrochloridelmethyl 2-methylpropanoate hydrochloride are not fully understood. However, it is believed that the compound may have some effects on the nervous system, as it is a proton donor and can help facilitate the transfer of protons between molecules. Additionally, it is believed that the compound may have some effects on the cardiovascular system, as it is an acid-catalyzed dehydration agent and can help facilitate the formation of various organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Piperidinylmethyl 2-methylpropanoate hydrochloridelmethyl 2-methylpropanoate hydrochloride in laboratory experiments include its low cost, its easy availability, and its wide range of applications. Additionally, it is a versatile compound and can be used in a variety of reactions, such as condensation reactions, acid-catalyzed dehydration reactions, and the synthesis of heterocyclic compounds. However, it is important to note that the compound is not very stable and can easily be degraded by heat and light. Additionally, it is not very soluble in water, so it is important to use an appropriate solvent when conducting experiments with this compound.

Future Directions

There are a number of potential future directions for research involving 4-Piperidinylmethyl 2-methylpropanoate hydrochloridelmethyl 2-methylpropanoate hydrochloride. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. Additionally, further research could be done to explore the compound’s potential as a proton donor and acid-catalyzed dehydration agent. Furthermore, further research could be done to explore the compound’s potential as a building block for organic synthesis reactions, as well as its potential as a precursor for various heterocyclic compounds. Finally, further research could be done to explore the compound’s potential as a solvent for various organic compounds.

Scientific Research Applications

4-Piperidinylmethyl 2-methylpropanoate hydrochloride is used as a building block in organic synthesis reactions, primarily for the synthesis of drugs, polymers, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as piperidine derivatives, piperazine derivatives, and pyrrolidine derivatives. Additionally, it is used in the preparation of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents.

properties

IUPAC Name

piperidin-4-ylmethyl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)10(12)13-7-9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOARBKSMJYDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinylmethyl 2-methylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Piperidinylmethyl 2-methylpropanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Piperidinylmethyl 2-methylpropanoate hydrochloride
Reactant of Route 4
4-Piperidinylmethyl 2-methylpropanoate hydrochloride
Reactant of Route 5
4-Piperidinylmethyl 2-methylpropanoate hydrochloride
Reactant of Route 6
4-Piperidinylmethyl 2-methylpropanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.